Chloroquine - 54-05-7

Chloroquine

Catalog Number: EVT-256464
CAS Number: 54-05-7
Molecular Formula: C18H26ClN3
Molecular Weight: 319.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chloroquine is a synthetically derived 4-aminoquinoline compound. [] It belongs to a class of medications known as antimalarials, primarily recognized for their efficacy in treating malaria. [] Beyond its historical significance in malaria treatment, chloroquine has emerged as a valuable tool in various scientific research domains, exhibiting a broad spectrum of biological activities. []

Future Directions
  • Overcoming Chloroquine Resistance: Developing strategies to circumvent chloroquine resistance in malaria remains a priority. [] This includes identifying new drug targets, developing novel formulations, and exploring combination therapies.

  • Understanding the Full Spectrum of Chloroquine's Activities: Further research is needed to fully elucidate chloroquine's diverse cellular targets and mechanisms of action beyond its antimalarial effects. [, ] This knowledge can lead to its repurposing for other diseases.

  • Exploring Novel Applications: Given its wide-ranging effects on cellular processes, chloroquine holds potential for applications in areas like cancer therapy and drug delivery. [, ]

Hydroxychloroquine

Compound Description: Hydroxychloroquine is a 4-aminoquinoline derivative commonly used as an antimalarial and anti-inflammatory agent. It exhibits immunomodulatory properties and has been investigated for its potential to treat viral infections, including COVID-19 [, , , , , , , ].

Relevance: Hydroxychloroquine is structurally similar to chloroquine, sharing the same core 4-aminoquinoline structure but with a hydroxyl group added to the side chain. This structural modification results in a slightly different pharmacological profile, with hydroxychloroquine generally considered to be less toxic than chloroquine [, , ].

Amodiaquine

Compound Description: Amodiaquine is a 4-aminoquinoline antimalarial drug structurally related to chloroquine. It is effective against chloroquine-resistant strains of Plasmodium falciparum, making it a valuable alternative treatment option [, , ].

Relevance: While sharing the core 4-aminoquinoline structure with chloroquine, amodiaquine possesses a different side chain. This structural difference contributes to its retained efficacy against some chloroquine-resistant malaria parasites [, , ].

Relevance: Although structurally distinct from chloroquine, mefloquine shares the same target: the parasite's digestive vacuole. This highlights the diverse chemical structures that can be effective against malaria and emphasizes the challenge of drug resistance [, ].

Sulfadoxine-Pyrimethamine (SP)

Compound Description: Sulfadoxine-pyrimethamine is a combination antimalarial drug consisting of sulfadoxine, a sulfonamide, and pyrimethamine, an antifolate. It is used for both treatment and prevention of malaria [].

Desethylchloroquine

Compound Description: Desethylchloroquine is the major metabolite of chloroquine in the body. It also possesses antimalarial activity but is generally less potent than the parent compound [, ].

Relevance: Desethylchloroquine is structurally very similar to chloroquine, differing only by the absence of an ethyl group on the side chain. This minor structural change results in altered pharmacological properties [, ].

Quinine

Compound Description: Quinine is a naturally occurring alkaloid extracted from the bark of the cinchona tree. It is a well-established antimalarial drug and has served as a template for developing synthetic antimalarials like chloroquine [, ].

Relevance: Quinine, a historical cornerstone of malaria treatment, provides a structural basis for synthetic 4-aminoquinoline antimalarials like chloroquine. While sharing a target within the parasite, their structures differ significantly, showcasing the evolution of antimalarial drug development [, ].

Source and Classification

Chloroquine is derived from the natural product quinine, which is extracted from the bark of the cinchona tree. The compound is classified as an antimalarial and immunosuppressive agent. Its chemical structure is defined by the presence of a 4-aminoquinoline moiety, which is crucial for its biological activity.

Synthesis Analysis

Chloroquine can be synthesized through various methods, with one common pathway involving the reaction of 4,7-dichloroquinoline with a secondary amine. The synthesis typically follows these steps:

  1. Formation of 4-Aminoquinoline: The starting material, 4,7-dichloroquinoline, undergoes nucleophilic substitution with an amine.
  2. Methylation: The amino group is then methylated using methyl iodide or another methylating agent to yield chloroquine.
  3. Purification: The final product is purified through recrystallization or chromatography to obtain pure chloroquine.

Recent studies have also explored modifications to enhance its efficacy or reduce side effects, such as the synthesis of derivatives with longer side chains that exhibit improved pharmacological properties .

Molecular Structure Analysis

Chloroquine's molecular formula is C18H26ClN3, and its structure features a 4-aminoquinoline core with two chlorine atoms at positions 7 and 4. The molecular weight is approximately 319.88 g/mol.

Key Structural Features

  • Quinoline Ring: This bicyclic structure contributes to the compound's ability to intercalate into DNA.
  • Chloro Groups: The presence of chlorine atoms enhances lipophilicity and affects binding interactions with biological targets.
  • Amine Group: The amino group allows for protonation under physiological conditions, influencing the drug's solubility and permeability.

The pKa of the quinoline nitrogen in chloroquine is approximately 8.5, indicating that at physiological pH (around 7.4), about 10% of chloroquine exists in its deprotonated form, which is more membrane-permeable .

Chemical Reactions Analysis

Chloroquine participates in several key chemical reactions that are significant for its mechanism of action:

  1. Binding to Heme: Chloroquine binds to heme monomers and mu-oxo dimers in the digestive vacuole of Plasmodium species through π-π interactions. This binding prevents the polymerization of heme into hemozoin, leading to toxic accumulation within the parasite .
  2. Acid-Base Reactions: The protonation state of chloroquine influences its cellular uptake and distribution within biological systems, particularly in acidic environments like those found in lysosomes or vacuoles .
  3. Metabolic Transformations: Chloroquine can undergo metabolic transformations that lead to various derivatives with altered pharmacological profiles .
Mechanism of Action

Chloroquine exerts its antimalarial effects primarily through two mechanisms:

  1. Inhibition of Hemozoin Formation: By binding to free heme released during hemoglobin degradation within the malaria parasite, chloroquine inhibits the conversion of heme into hemozoin, a detoxified form that parasites use to eliminate toxic heme .
  2. Interference with Lysosomal Function: Chloroquine accumulates in acidic organelles, disrupting their function and leading to increased oxidative stress within the parasite . This action can also affect other cellular processes such as autophagy.
Physical and Chemical Properties Analysis

Chloroquine exhibits several notable physical and chemical properties:

  • Solubility: It is poorly soluble in water but soluble in organic solvents like ethanol and methanol.
  • Melting Point: The melting point ranges between 86°C and 89°C.
  • Stability: Chloroquine is stable under normal conditions but can degrade under extreme pH or temperature conditions.

These properties influence its formulation and administration routes in clinical settings.

Applications

Chloroquine has diverse applications beyond its primary use as an antimalarial:

  1. Antimalarial Treatment: It remains a first-line treatment for malaria in many regions despite increasing resistance.
  2. Autoimmune Disorders: Chloroquine is used off-label for treating autoimmune diseases such as lupus erythematosus and rheumatoid arthritis due to its immunomodulatory effects .
  3. Research Applications: Chloroquine serves as a tool compound in research to study autophagy and lysosomal function due to its ability to inhibit these processes .

In recent years, it has also been investigated for potential antiviral properties against various viruses, including coronaviruses, highlighting its versatility as a therapeutic agent .

Chloroquine continues to be a subject of extensive research aimed at understanding its full therapeutic potential and addressing challenges related to drug resistance in malaria treatment.

Historical Development and Evolution of Therapeutic Applications

Discovery and Early Synthesis in the 4-Aminoquinoline Class

The molecular journey of chloroquine began with the natural alkaloid quinine, isolated from the bark of the Cinchona tree native to South America. For centuries, cinchona bark extracts were used empirically to treat fevers, but the active component remained unidentified until 1820 when French pharmacists Pierre Pelletier and Joseph Caventou successfully isolated quinine crystals [5] [7]. This discovery revolutionized malaria treatment but revealed significant limitations—quinine therapy required high doses, exhibited variable efficacy, and caused substantial side effects including cinchonism (tinnitus, blurred vision, gastrointestinal distress) [5].

The quest to develop synthetic alternatives began in the early 20th century. German scientists at Farbenindustrie Bayer Laboratories systematically modified quinine's structure, leading to the 1934 synthesis of Resochin (chloroquine phosphate) and Sontochin (3-methyl-chloroquine) by Hans Andersag [5] [7]. These compounds represented the first generation of 4-aminoquinoline derivatives designed specifically for antimalarial activity. Resochin featured a chlorine-substituted quinoline ring linked to a diethylaminoalkyl side chain—structural elements critical for enhanced potency and reduced toxicity compared to quinine [7]. Initial skepticism about Resochin's safety delayed its development until World War II, when captured stocks of Sontochin were analyzed by Allied researchers. Subsequent modifications at the Sterling Winthrop Institute confirmed Resochin's identity and therapeutic potential, leading to its rebranding as chloroquine [5].

Table 1: Key Compounds in 4-Aminoquinoline Development

Compound NameYear IntroducedKey Researchers/DiscoverersSignificance
Quinine1820Pelletier & CaventouFirst isolated natural antimalarial alkaloid
Pamaquine1926Schulemann et al.First synthetic antimalarial (8-aminoquinoline)
Resochin (Chloroquine)1934Hans Andersag (Bayer)First synthetic 4-aminoquinoline antimalarial
Sontochin1937Andersag (Bayer)Methylated chloroquine analogue
Hydroxychloroquine1946Surrey & Hammer (Sterling Winthrop)Reduced-toxicity derivative

Transition from Antimalarial to Immunomodulatory Agent

The immunomodulatory properties of chloroquine were discovered through serendipitous clinical observations during World War II. Soldiers receiving chloroquine for malaria prophylaxis reported unexpected improvements in coexisting inflammatory skin conditions and arthritis symptoms [1]. These observations spurred systematic investigations into chloroquine's effects on immune function, revealing profound immunosuppressive and anti-inflammatory actions distinct from its antimalarial properties. This led to the introduction of hydroxychloroquine (HCQ) in 1946—a hydroxylated derivative developed specifically for chronic autoimmune diseases, offering reduced toxicity while retaining immunomodulatory efficacy [1] [6].

The molecular mechanisms underlying chloroquine's immunomodulation are multifaceted and concentration-dependent:

  • Toll-like Receptor (TLR) Inhibition: Chloroquine accumulates in endosomal compartments, raising pH and inhibiting endosomal acidification. This disrupts the activation of TLR3, TLR7, TLR8, and TLR9, which normally sense nucleic acids. Consequently, downstream signaling pathways (NF-κB, interferon regulatory factors) are suppressed, reducing production of pro-inflammatory cytokines (TNF-α, IL-1, IL-6, IFN-α) [1] [6].
  • Antigen Processing Interference: By elevating lysosomal pH, chloroquine impairs antigen-presenting cell (APC) function, including the proteolytic processing of antigens and their loading onto MHC class II molecules. This reduces CD4+ T cell activation and the adaptive immune response [1].
  • Autophagy Modulation: Chloroquine inhibits autophagosome-lysosome fusion and lysosomal hydrolase activity, blocking the final stages of autophagy. In autoimmune contexts, this reduces the presentation of self-antigens and decreases the survival of autoreactive lymphocytes [1] [4].
  • Cytokine Network Modulation: Chloroquine reduces the production of TNF-α, IL-1, and IL-6 through post-transcriptional effects, while simultaneously increasing circulating levels of anti-inflammatory interleukin-1 receptor antagonist (IL-1Ra) [1].

Table 2: Molecular Mechanisms of Chloroquine in Immunomodulation

Target PathwayMolecular ActionBiological Consequence
Endosomal AcidificationIncreased pH via protonationInhibition of TLR activation
Antigen PresentationImpaired MHC-II peptide loadingReduced T-cell activation
AutophagyBlocked autophagosome-lysosome fusionDecreased self-antigen presentation
Cytokine ProductionDownregulation of NF-κB signalingReduced TNF-α, IL-1, IL-6, IFN-α
Calcium SignalingInhibition of phospholipase A2Reduced prostaglandin/leukotriene synthesis

These mechanisms translated into significant clinical benefits for rheumatological conditions. By the 1950s, chloroquine and HCQ became first-line therapies for systemic lupus erythematosus (SLE), reducing disease flares, cutaneous manifestations, and renal involvement. In rheumatoid arthritis (RA), chloroquine demonstrated efficacy in reducing joint inflammation, pain, and progression of erosions, particularly when combined with other disease-modifying antirheumatic drugs (DMARDs) [1]. The immunomodulatory efficacy of HCQ proved comparable to chloroquine but with a superior safety profile, leading to its preferential adoption for chronic autoimmune conditions. Notably, chloroquine's benefits extended beyond rheumatology, showing efficacy in Sjögren's syndrome, cutaneous lupus erythematosus, and sarcoidosis [1] [6].

Repurposing for Viral Infections: Historical Milestones

The antiviral potential of chloroquine was first explored in the 1960s and has undergone several waves of investigation driven by emerging viral threats:

  • Early Investigations (1960s-1990s): Initial studies demonstrated chloroquine's ability to inhibit the in vitro replication of diverse RNA and DNA viruses, including influenza A, measles, and hepatitis A/B. Proposed mechanisms included impaired viral uncoating through endosomal pH elevation, inhibition of viral glycoprotein processing by disrupting Golgi functions, and interference with viral assembly [7].

  • HIV Research (1990s-2000s): Chloroquine gained attention as a potential adjunctive therapy for HIV. In vitro studies showed it inhibited HIV-1 replication through multiple mechanisms: disrupting gp120 processing and CD4 binding, reducing viral integration by inhibiting integrase phosphorylation, and modulating immune activation by decreasing TNF-α and IL-6 production—key cytokines promoting HIV replication. Small clinical trials demonstrated reductions in HIV viral load and immune activation markers, but large-scale implementation was not pursued due to the advent of potent antiretroviral regimens [3] [7].

  • Emerging Arboviruses (2010s): Chloroquine demonstrated in vitro efficacy against Zika virus (inhibiting viral entry and replication in neural progenitor cells) and Chikungunya virus (reducing viral load and inflammation in joint tissues). Animal models of Zika virus infection showed chloroquine reduced vertical transmission and fetal neurological damage, leading to clinical recommendations for its consideration in pregnant women during outbreaks [7].

  • Coronavirus Research (2003-Present): The most extensive investigation of chloroquine as an antiviral occurred during coronavirus outbreaks. During the 2002-2004 SARS-CoV-1 epidemic, in vitro studies demonstrated chloroquine inhibited viral entry and post-entry stages by interfering with ACE2 receptor glycosylation and endosomal fusion [8]. This foundation prompted its evaluation against SARS-CoV-2 during the COVID-19 pandemic. In silico molecular docking studies indicated chloroquine and HCQ could bind multiple targets on the SARS-CoV-2 spike protein, including the receptor-binding domain (RBD), N-terminal domain (NTD), and subdomains 1/2 (SD1/SD2) [8]. Early uncontrolled clinical reports suggested antiviral efficacy, leading to emergency authorizations globally. However, subsequent large randomized trials (RECOVERY, SOLIDARITY) demonstrated no significant benefit in mortality reduction, viral clearance, or prevention of disease progression in hospitalized patients [8]. This resulted in the revocation of emergency use authorizations by June 2020.

Table 3: Chloroquine in Antiviral Research: Key Viral Targets

VirusProposed Antiviral MechanismsResearch StageOutcome Summary
HIV- gp120 processing inhibition- Reduced integrase phosphorylation- Immune activation modulationPhase I/II trialsModest viral load reductions; not adopted in guidelines
Zika Virus- Inhibition of viral entry into neural cells- Reduced viral replication- Anti-inflammatory effectsAnimal modelsReduced vertical transmission; proposed for outbreak use
Chikungunya Virus- Impairment of viral entry- Inhibition of post-entry stagesIn vitro & animal modelsReduced joint inflammation and chronicity
SARS-CoV-1 (2003)- ACE2 glycosylation inhibition- Endosomal fusion blockadeIn vitroPromising in vitro data; limited clinical study
SARS-CoV-2 (COVID-19)- Spike protein binding- Endosomal pH elevation- ImmunomodulationClinical trialsNo clinical efficacy in large RCTs; EUA revoked

The repeated waves of chloroquine antiviral research highlight both its broad-spectrum potential and the methodological challenges in repurposing. While in vitro and in silico data consistently suggested plausible antiviral mechanisms, translation to clinical efficacy proved elusive for complex viral diseases like COVID-19, where disease pathogenesis is driven more by dysregulated immune responses than viral replication in advanced stages [8].

Properties

CAS Number

54-05-7

Product Name

Chloroquine

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine

Molecular Formula

C18H26ClN3

Molecular Weight

319.9 g/mol

InChI

InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)

InChI Key

WHTVZRBIWZFKQO-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl

Solubility

Bitter colorless crystals, dimorphic. Freely soluble in water, less sol in neutral or alkaline pH. Stable to heat in soln pH4 to 6.5. Practically in soluble in alcohol, benzene and chloroform /Diphosphate/
WHITE CRYSTALLINE POWDER; ODORLESS; BITTER TASTE; FREELY SOL IN WATER;PRACTICALLY INSOL IN ALCOHOL, CHLOROFORM, ETHER; AQ SOLN HAS PH OF ABOUT 4.5; PKA1= 7; PKA2= 9.2 /PHOSPHATE/
VERY SLIGHTLY SOL IN WATER; SOL IN DIL ACIDS, CHLOROFORM, ETHER
Insoluble in alcohol, benzene, chloroform, ether.
1.75e-02 g/L

Synonyms

Aralen
Arechine
Arequin
Chingamin
Chlorochin
Chloroquine
Chloroquine Sulfate
Chloroquine Sulphate
Khingamin
Nivaquine
Sulfate, Chloroquine
Sulphate, Chloroquine

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.